molecular formula C20H20N2O B1202468 6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 122456-25-1

6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No.: B1202468
CAS No.: 122456-25-1
M. Wt: 304.4 g/mol
InChI Key: LRRNXUOMUQEWTP-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

122456-25-1

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

6-methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

InChI

InChI=1S/C20H20N2O/c1-13-7-4-5-9-17(13)22-12-11-15-14(2)21-19-16(20(15)22)8-6-10-18(19)23-3/h4-10H,11-12H2,1-3H3

InChI Key

LRRNXUOMUQEWTP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C

Canonical SMILES

CC1=CC=CC=C1N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C

122456-25-1

Synonyms

SK and F 96079
SKF-96079

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methyl-3-(2-chloroethyl)-4-chloro-8-methoxyquinoline (8.37 g, 31 mmol) and 2-methylaniline hydrochloride (4.45 g, 31 mmol) in 1-butanol (100 ml) were heated at reflux for 5 days, then the solvent evaporated, the crude product taken up in dichloromethane, washed with aqueous sodium bicarbonate, dried and evaporated. Chromatography (silica gel, 2% methanolic ammonia in dichloromethane) and recrystallisation from aqueous ethanol gave 1-(2-methylphenyl)-4-methyl-6-methoxy-2,3-dihydropyrrolo[3,2-c]quinoline (2.04 g, 22 %), m.p. 182°-183°.
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-3-(2-chloroethyl)-4-chloro-8-methoxyquinoline (54 g, 0.2 mol), o-methylaniline hydrochloride (28.7 g, 0.2 mol) and 1-butanol (500 ml) were heated to 17° C. in a pressure vessel for 10 hours, then the solvent evaporated. Conversion to free base and chromatography (silica gel, 2% methanolic ammonia in dichloromethane) gave 1-(2-methylphenyl)-4-methyl-6-methoxy-2,3-dihydropyrrolo[3,2-c]quinoline in the early fractions. Later fractions were recrystallised from ethyl acetate to yield 1-(2-methylphenyl)-4-methyl-6-hydroxy-2,3-dihydropyrrolo[3,2-c]quinoline, m.p. 144°-146°.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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